molecular formula C8H7N3 B1330558 4-(1H-imidazol-2-yl)pyridine CAS No. 21202-42-6

4-(1H-imidazol-2-yl)pyridine

Cat. No.: B1330558
CAS No.: 21202-42-6
M. Wt: 145.16 g/mol
InChI Key: QWZSAEUNIBEKIZ-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common motif in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industry: The compound is used in the production of specialty chemicals and materials with unique electronic properties.

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of biological activities exhibited by imidazole derivatives suggests that “4-(1H-imidazol-2-yl)pyridine” and similar compounds could have potential applications in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced derivatives.

    Substitution: Substituted imidazole-pyridine compounds.

Comparison with Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 4-(1H-imidazol-4-yl)pyridine
  • 2-(1H-imidazol-4-yl)pyridine

Comparison: 4-(1H-imidazol-2-yl)pyridine is unique due to the position of the imidazole ring on the pyridine scaffold. This positioning influences its electronic properties and reactivity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSAEUNIBEKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311778
Record name 4-(1H-imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21202-42-6
Record name 21202-42-6
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Record name 4-(1H-imidazol-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-2-yl)-pyridine
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Synthesis routes and methods

Procedure details

2-(4-pyridyl)-imidazoline (7.0 g, 0.047M) and barium mangnate (52.5 g) in CH2Cl2 (500 ml) were refluxed with stirring for 24 hrs. The reaction mixture was then filtered through diatomaceous earth, washed with methylene chloride and then ethylacetate. The combined filtrates were concentrated and crystallized from ethylacetate-petroleum ether to give 4-(1H-imidazol-2-yl)pyridine (4.7 g, 67% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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